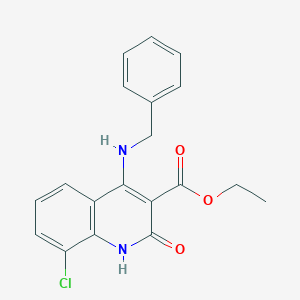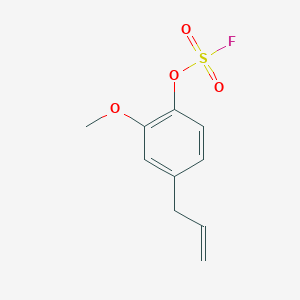
N-Acetyl-O-benzoylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzoyloxy)acetamide: is an organic compound characterized by the presence of a benzoyloxy group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct N–O Bond Formation: One efficient method for synthesizing N-(benzoyloxy)acetamide involves the oxidation of amines with benzoyl peroxide. This method is advantageous as it avoids undesirable C–N bond formation and achieves high selectivity and yield.
Cyanoacetylation of Amines: Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives, which can then be further transformed into N-(benzoyloxy)acetamide.
Industrial Production Methods: While specific industrial production methods for N-(benzoyloxy)acetamide are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Benzoyloxy)acetamide can undergo oxidation reactions, particularly involving the N–O bond formation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Benzoyl peroxide is commonly used for the oxidation of amines to form N-(benzoyloxy)acetamide.
Bases: Cesium carbonate is often used to facilitate the reaction.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: N-(Benzoyloxy)acetamide serves as a key intermediate in the synthesis of various organic compounds, including hydroxamic acids and amides.
Biology and Medicine:
Biologically Active Molecules: The compound is used in the synthesis of biologically active molecules, which can have applications in medicinal chemistry.
Industry:
Wirkmechanismus
The mechanism by which N-(Benzoyloxy)acetamide exerts its effects involves the formation of N–O bonds, which are crucial in the synthesis of hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, facilitated by the compound’s ability to form hydrogen bonds and π–π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
N-Methyl(benzoyloxy)acetamide: This compound is similar in structure but includes a methyl group on the nitrogen atom, which can influence its reactivity and applications.
N,N-Bis(2-methylpropyl)benzoyloxyacetamide: Another related compound with additional alkyl groups, affecting its physical and chemical properties.
Uniqueness: N-(Benzoyloxy)acetamide is unique due to its specific structure, which allows for the formation of N–O bonds and its utility as an intermediate in the synthesis of various biologically active molecules. Its ability to participate in diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in organic chemistry.
Eigenschaften
CAS-Nummer |
76412-58-3 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
acetamido benzoate |
InChI |
InChI=1S/C9H9NO3/c1-7(11)10-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |
InChI-Schlüssel |
XETIOXHORGZTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)
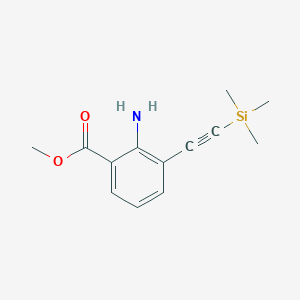

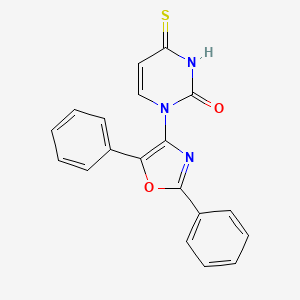
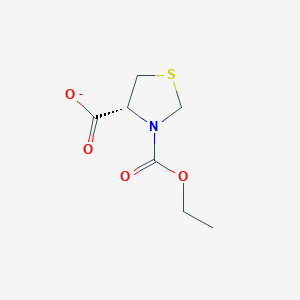
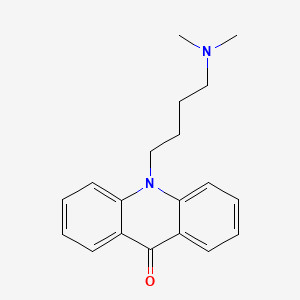
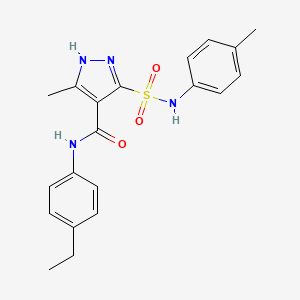
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
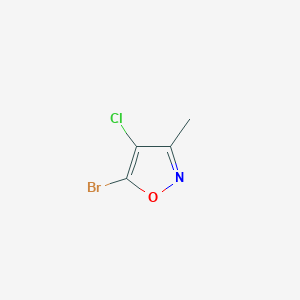
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
